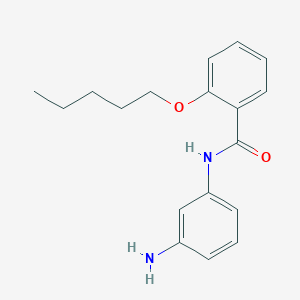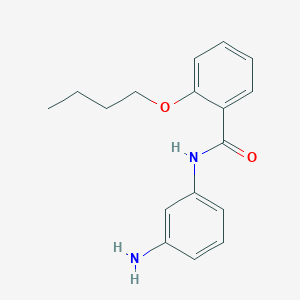
N-(3-Aminophenyl)-2-butoxybenzamide
Descripción general
Descripción
“N-(3-Aminophenyl)-2-butoxybenzamide” is likely a compound that contains an amide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom . It also contains a butoxy group (C4H9O-) and an aminophenyl group (C6H6NH2), which are attached to the nitrogen atom and the carbonyl carbon atom, respectively .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through various methods such as the Passerini reaction and fragmentation of protonated N-(3-Aminophenyl)benzamide .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like Density Functional Theory (DFT) . These studies often involve the calculation of wavenumbers and the analysis of vibrational modes .Chemical Reactions Analysis
In a study on protonated N-(3-Aminophenyl)benzamide, ions formed through a nitrogen-oxygen (N–O) exchange were observed . This suggests that “this compound” might undergo similar reactions, especially if it is protonated.Aplicaciones Científicas De Investigación
Novel Crystalline Forms and Therapeutic Applications :
- The novel crystalline forms of benzamide derivatives, such as N-(3-Aminophenyl)-2-butoxybenzamide, have been studied for their potential use in treating a variety of disorders, including asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).
Molecular Structure and Intermolecular Interactions :
- Studies on compounds like this compound focus on understanding the influence of intermolecular interactions on molecular geometry and the conformation of aromatic rings, using techniques like X-ray crystallography and DFT calculations (Karabulut et al., 2014).
Antioxidant Activity Analysis through Electrochemical Oxidation :
- Electrochemical oxidation studies of amino-substituted benzamide derivatives, related to this compound, help in understanding their antioxidant activities and free radical scavenging capacities (Jovanović et al., 2020).
Potential Memory Enhancers and Acetylcholinesterase Inhibitors :
- This compound and its derivatives have been synthesized and evaluated for potential memory enhancing effects, specifically through acetylcholinesterase inhibiting activity (Piplani et al., 2018).
Psycho- and Neurotropic Profiling :
- Compounds structurally similar to this compound have been assessed for their psycho- and neurotropic properties, highlighting the potential of these compounds in therapeutic applications related to mental health (Podolsky et al., 2017).
Development of High Sensitivity Biosensors :
- Studies involving this compound derivatives have led to the development of novel biosensors for detecting biochemical compounds, showcasing the compound's utility in analytical chemistry (Karimi-Maleh et al., 2014).
Anticancer Agent Development :
- Research on benzamide derivatives, including this compound, has contributed to the discovery of new anticancer agents targeting specific cellular mechanisms (Theoclitou et al., 2011).
Synthesis and Antibacterial Properties :
- The synthesis and evaluation of this compound derivatives for antibacterial properties highlight their potential use in developing new antimicrobial agents (Ravichandiran et al., 2015).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Related compounds such as n-(3-aminophenyl)methanesulfonamide and YM 244769 , which share a similar N-(3-Aminophenyl) structure, have been reported to interact with various biological targets
Biochemical Pathways
Compounds with similar structures have been reported to interact with various biochemical pathways
Propiedades
IUPAC Name |
N-(3-aminophenyl)-2-butoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-3-11-21-16-10-5-4-9-15(16)17(20)19-14-8-6-7-13(18)12-14/h4-10,12H,2-3,11,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRNCCLGEYKJOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione](/img/structure/B1384897.png)
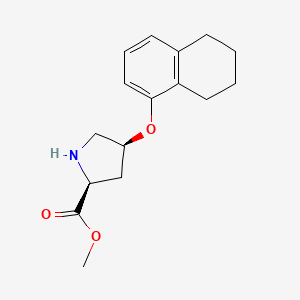
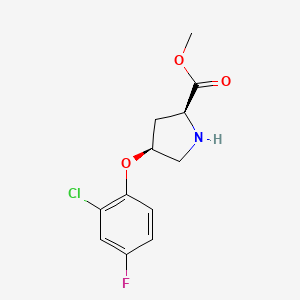
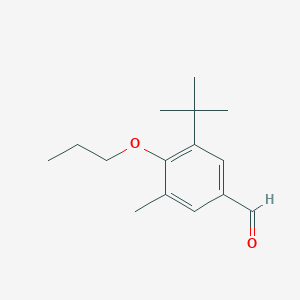
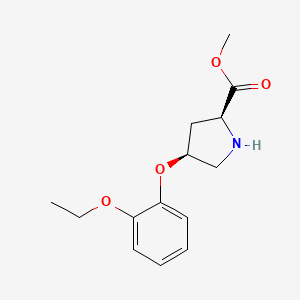
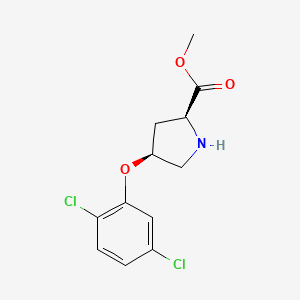
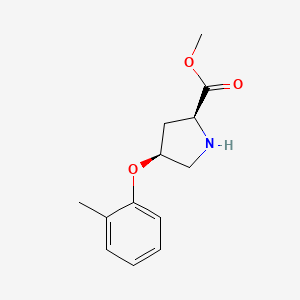
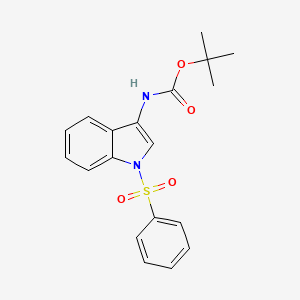
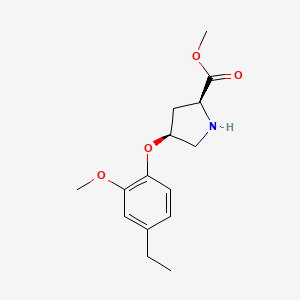
![1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine](/img/structure/B1384911.png)
